molecular formula C11H16ClNO2 B1522875 2-[Ethyl(methyl)amino]-2-phenylacetic acid hydrochloride CAS No. 1251923-89-3

2-[Ethyl(methyl)amino]-2-phenylacetic acid hydrochloride

Cat. No. B1522875
M. Wt: 229.7 g/mol
InChI Key: WCHCOKINLUCDNO-UHFFFAOYSA-N
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Description

“2-[Ethyl(methyl)amino]-2-phenylacetic acid hydrochloride” is a chemical compound with the molecular weight of 229.71 . It is a powder at room temperature . It is similar to PRL-8-53, a nootropic substituted phenethylamine , and 2-Phenylethylamine hydrochloride, a biogenic aromatic amine .


Molecular Structure Analysis

The molecular structure of “2-[Ethyl(methyl)amino]-2-phenylacetic acid hydrochloride” is represented by the InChI code: 1S/C11H15NO2.ClH/c1-3-12(2)10(11(13)14)9-7-5-4-6-8-9;/h4-8,10H,3H2,1-2H3,(H,13,14);1H .


Physical And Chemical Properties Analysis

“2-[Ethyl(methyl)amino]-2-phenylacetic acid hydrochloride” is a powder at room temperature . It has a molecular weight of 229.71 . The compound is stable under normal temperatures and pressures .

Scientific Research Applications

1. Biodegradable Chelating Agents

2-[Ethyl(methyl)amino]-2-phenylacetic acid hydrochloride, as a chelating agent, can be utilized in various applications due to its ability to form complexes with metals. It can replace non-biodegradable aminopolycarboxylates like EDTA and DTPA in industrial, agricultural, and domestic applications. These applications include oxidative bleaching, detergents, scale prevention, soil remediation, agriculture, electroplating, waste treatment, and biocides. The metal chelation ability of such compounds is vital for these applications (Pinto, Neto, & Soares, 2014).

2. Enzymatic Resolutions in Synthesis

The compound has been utilized in the biocatalytic approach for resolving chiral synthons used in drug synthesis. For example, its use in the enzymatic resolution of ethyl 3-amino-4-pentynoate isomers, a key intermediate in the synthesis of xemilofiban hydrochloride, an anti-platelet agent. The enzyme Penicillin acylase has been employed for this purpose, using phenylacetic acid as an acylating agent (Topgi et al., 1999).

3. Environmental Impact Studies

Studies on the environmental impact of aminopolycarboxylates (including compounds related to 2-[Ethyl(methyl)amino]-2-phenylacetic acid hydrochloride) in aquatic environments have been conducted. These studies focus on their presence in various water bodies due to widespread use in industrial and domestic products. Understanding their concentrations, solubility, and interactions with the environment is crucial for assessing their environmental footprint (Schmidt, Fleig, Sacher, & Brauch, 2004).

4. Chemical Synthesis and Modification

The compound has been employed in the synthesis and modification of various chemical compounds. For instance, it has been used in the synthesis of phenylacetic acid derivatives and in the preparation of specific isomers and derivatives for industrial and pharmaceutical applications. This indicates its versatility and importance in the field of chemical synthesis (Shafi, Rajesh, & Senthilkumar, 2021).

Safety And Hazards

The compound is classified as a warning under the GHS07 pictogram . It may cause skin irritation, eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-[ethyl(methyl)amino]-2-phenylacetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-3-12(2)10(11(13)14)9-7-5-4-6-8-9;/h4-8,10H,3H2,1-2H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCHCOKINLUCDNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(C1=CC=CC=C1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[Ethyl(methyl)amino]-2-phenylacetic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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